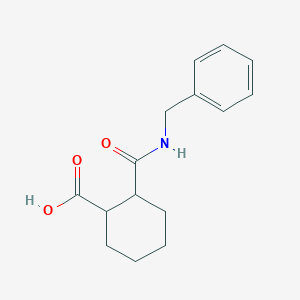

2-(Benzylcarbamoyl)cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzylcarbamoyl)cyclohexanecarboxylic acid (2-BCHA) is an organic compound belonging to the family of carboxylic acids. It is a cyclohexane derivative with a benzylcarbamoyl group attached to the second carbon atom. 2-BCHA has been studied extensively in the fields of organic and medicinal chemistry and has been used in a variety of synthetic reactions and laboratory experiments.

Applications De Recherche Scientifique

Catalytic Applications and Materials Science

- Catalytic Hydrogenation: Cyclohexanecarboxylic acid derivatives can be efficiently produced via the catalytic hydrogenation of benzoic acid in supercritical CO2, offering a green chemistry approach with increased reaction rates and selectivity under mild conditions (Wang & Zhao, 2007).

- Coordination Chemistry: The coordination chemistry of cyclohexanepolycarboxylic acids, including cyclohexanecarboxylic acid, finds applications in materials science, particularly as magnetic materials, through the exploration of their structures, conformation, and functions (Lin & Tong, 2011).

Pharmaceutical Applications

- Chiral Compound Production: Cyclohexanecarboxylic acid derivatives are important in the pharmaceutical industry for the production of chiral compounds. The structural analysis of such compounds aids in understanding their chemical properties and potential pharmaceutical applications (Kimino & Fujii, 2013).

Environmental and Industrial Applications

- Plasticizer Identification: Research on identifying new generation plasticizers, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), and their isomers in polymers (e.g., PVC) contributes to understanding their environmental impact and potential health effects (Dziwiński, Poźniak, & Lach, 2017).

Catalytic Efficiency and Selectivity

- Selective Hydrogenation: The selective hydrogenation of benzoic acid to cyclohexane carboxylic acid has been improved by using specific catalysts and conditions, demonstrating the potential for high selectivity and efficiency in industrial applications (Lu et al., 2018).

Propriétés

IUPAC Name |

2-(benzylcarbamoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14(16-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(18)19/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAZRKFIGJVHLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylcarbamoyl)cyclohexanecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

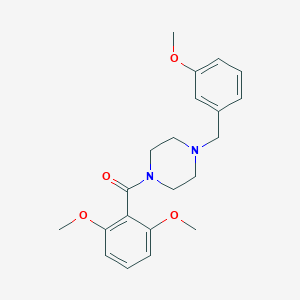

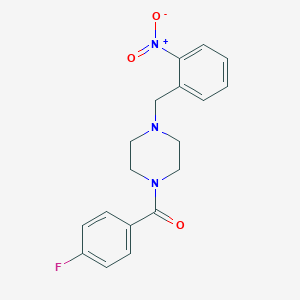

![(3-Methoxyphenyl)[4-(3-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B407887.png)

![(2,6-Dimethoxyphenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B407889.png)

![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone](/img/structure/B407894.png)

![(3-Methoxy-phenyl)-[4-(4-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B407896.png)

![(3-Methoxy-phenyl)-[4-(3,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B407898.png)

![[4-(4-Methoxy-benzyl)-piperazin-1-yl]-pyridin-4-yl-methanone](/img/structure/B407901.png)

methanone](/img/structure/B407903.png)

![Ethyl {[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B407908.png)

![Ethyl {[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B407909.png)